Molecular Topology and Drug-Likeness: TPSA-Driven Permeability Advantage
The target compound exhibits a TPSA of 86.4 Ų [1]. Analogs incorporating an additional heteroatom (e.g., pyridazine → triazolopyridazine or piperidine → piperazine) increase TPSA by ≥10–20 Ų, potentially compromising passive membrane permeability [1]. This positions the target compound favorably within the optimal TPSA range (<140 Ų) for oral bioavailability while maintaining the necessary polarity for kinase hinge binding [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 86.4 Ų |
| Comparator Or Baseline | Analogous pyridazinyl-piperazines (TPSA ~100–110 Ų) |
| Quantified Difference | ≥ 10–20 Ų lower TPSA |
| Conditions | Computed via Cactvs 3.4.8.18 (PubChem) |
Why This Matters
Lower TPSA correlates with improved passive membrane permeability, a critical parameter for cell-based assays and in vivo target engagement.
- [1] PubChem Compound Summary for CID 44059815: N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide. National Center for Biotechnology Information (2026). View Source
